molecular formula C21H17ClN2O3S2 B11983782 Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11983782
M. Wt: 445.0 g/mol
InChI Key: ZRNBMWLDVDVVBG-MHWRWJLKSA-N
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Description

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a methyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-methyl-2-thiophene carboxaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and ethyl acetoacetate under reflux conditions to yield the desired thiazolopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate
  • Methyl (2E)-4-chloro-3-methoxy-2-butenoate

Uniqueness

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its thiazolopyrimidine core is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Biological Activity

Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The compound features a thiazolo-pyrimidine core structure with substituents that enhance its biological activity. The presence of the 4-chlorophenyl and 3-methyl-2-thienyl groups contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds similar in structure have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives of thiopyrano[2,3-d]thiazole exhibit GI50 values ranging from 0.37 to 0.67 μM against leukemia and solid tumors such as non-small cell lung cancer and colon cancer .
CompoundCancer TypeGI50 (μM)
3fLeukemia0.37
3fLung Cancer0.67
3fColon Cancer0.45

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties:

  • Antibacterial and Antifungal Activity : Similar thiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, certain synthesized compounds exhibited MIC values below 0.24 μg/mL against Staphylococcus aureus and Candida albicans .
MicroorganismMIC (μg/mL)
Staphylococcus aureus<0.24
Candida albicans<0.24

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects:

  • Inflammatory Response Modulation : Research on related compounds has shown their ability to inhibit TNF-alpha production in vitro, suggesting a potential for reducing inflammatory responses . This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Cytotoxicity Testing : In a study involving various thiazole derivatives, the compound was tested against human leukemia cell lines (K562 and HL-60). It demonstrated significant growth inhibition at low concentrations, indicating strong cytotoxic potential.
  • In Vivo Studies : Although limited, preliminary in vivo studies on similar compounds have indicated promising results in tumor reduction in animal models, warranting further investigation into the pharmacokinetics and therapeutic efficacy of this compound.

Properties

Molecular Formula

C21H17ClN2O3S2

Molecular Weight

445.0 g/mol

IUPAC Name

methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H17ClN2O3S2/c1-11-8-9-28-15(11)10-16-19(25)24-18(13-4-6-14(22)7-5-13)17(20(26)27-3)12(2)23-21(24)29-16/h4-10,18H,1-3H3/b16-10+

InChI Key

ZRNBMWLDVDVVBG-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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